Cas no 2549047-05-2 (4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine)

4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with tert-butyl, cyclopropyl, and a fluoropyrimidinyl-piperazine moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways due to its piperazine linker and fluoropyrimidine group, which enhance binding affinity and metabolic stability. The tert-butyl and cyclopropyl substituents may contribute to improved lipophilicity and steric selectivity. Its precise physicochemical properties and applications would depend on further pharmacological evaluation, but its design indicates suitability for targeted therapeutic research, particularly in oncology or CNS disorders.
4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine structure
2549047-05-2 structure
Product Name:4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
CAS No:2549047-05-2
MF:C19H25FN6
MW:356.440406560898
CID:5314757
PubChem ID:154882623
Update Time:2025-06-09

4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopropyl-4-(1,1-dimethylethyl)-6-[4-(5-fluoro-4-pyrimidinyl)-1-piperazinyl]pyrimidine
    • 2549047-05-2
    • AKOS040729689
    • 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
    • F6788-2688
    • 4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
    • Inchi: 1S/C19H25FN6/c1-19(2,3)15-10-16(24-17(23-15)13-4-5-13)25-6-8-26(9-7-25)18-14(20)11-21-12-22-18/h10-13H,4-9H2,1-3H3
    • InChI Key: XKTUYKYMXRSGSZ-UHFFFAOYSA-N
    • SMILES: FC1=CN=CN=C1N1CCN(CC1)C1=CC(C(C)(C)C)=NC(C2CC2)=N1

Computed Properties

  • Exact Mass: 356.21247299g/mol
  • Monoisotopic Mass: 356.21247299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 58Ų

Experimental Properties

  • Density: 1.234±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 519.5±50.0 °C(Predicted)
  • pka: 8.52±0.41(Predicted)

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4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine Related Literature

Additional information on 4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine

Comprehensive Overview of 4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine (CAS No. 2549047-05-2)

4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine (CAS No. 2549047-05-2) is a structurally complex heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a pyrimidine core with a piperazine linker and a fluoropyrimidine moiety, making it a versatile scaffold for drug discovery. Its unique architecture enables interactions with biological targets, particularly in kinase inhibition and receptor modulation, which are hot topics in precision medicine and cancer therapy.

The compound's tert-butyl and cyclopropyl substituents enhance its lipophilicity, improving membrane permeability—a critical factor in central nervous system (CNS) drug development. Researchers are increasingly exploring such modifications to address challenges like the blood-brain barrier (BBB), a frequent search query among neuroscientists. Additionally, the 5-fluoropyrimidine group is a hallmark of antimetabolite therapies, linking this compound to cutting-edge oncology research and targeted therapies.

In the context of AI-driven drug design, 2549047-05-2 exemplifies how computational tools predict structure-activity relationships (SAR). Platforms like AlphaFold and molecular docking software are frequently searched for optimizing such compounds. The piperazine ring's conformational flexibility allows for diverse binding modes, aligning with trends in fragment-based drug discovery (FBDD)—a technique gaining traction in high-throughput screening (HTS).

Environmental sustainability is another focal point. The compound's fluorine atom introduces metabolic stability, reducing dosing frequency—a priority in green chemistry initiatives. This aligns with searches for eco-friendly pharmaceuticals and reduced drug waste. Moreover, its potential applications in crop protection chemicals resonate with agrochemical innovation trends, as farmers seek low-residue pesticides.

From a synthetic chemistry perspective, 2549047-05-2 showcases advanced cross-coupling reactions and heterocyclic synthesis techniques. These methods are widely discussed in organic chemistry forums and patent literature, reflecting the compound's relevance to intellectual property (IP) strategies. Its patentability and scalable synthesis are key considerations for pharmaceutical startups.

In summary, 4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine represents a convergence of medicinal chemistry, computational biology, and sustainable science. Its multifaceted applications address pressing queries in drug resistance, bioavailability enhancement, and molecular optimization, positioning it as a compound of enduring scientific interest.

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